N-[(2Z)-4,5-dichloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide
Description
N-[(2Z)-4,5-Dichloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide is a structurally complex small molecule featuring a 1,3-benzothiazole core substituted with dichloro groups at positions 4 and 5, a propargyl group at position 3, and a dimethylsulfamoyl-substituted benzamide moiety. The Z-configuration of the imine bond in the benzothiazol-2-ylidene system suggests distinct geometric constraints that may influence intermolecular interactions and physicochemical properties.
For example, the synthesis of benzamide derivatives often involves coupling reactions between activated carboxylic acids and amines or hydrazides, as seen in the preparation of 1,2,4-triazole-thiones . Structural elucidation of such compounds typically relies on spectroscopic techniques (e.g., IR, NMR) and X-ray crystallography, with software like SHELXL or SHELXT being standard tools for crystallographic refinement .
Properties
IUPAC Name |
N-(4,5-dichloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O3S2/c1-4-11-24-17-15(10-9-14(20)16(17)21)28-19(24)22-18(25)12-5-7-13(8-6-12)29(26,27)23(2)3/h1,5-10H,11H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZNCCVJVKIPJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=CC(=C3Cl)Cl)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4,5-dichloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Dichloro Substituents: Chlorination of the benzothiazole ring can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Prop-2-yn-1-yl Group: This step involves the alkylation of the benzothiazole ring with propargyl bromide in the presence of a base like potassium carbonate.
Formation of the Benzamide Moiety: The final step involves the coupling of the benzothiazole derivative with 4-(dimethylsulfamoyl)benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4,5-dichloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride, potentially converting the benzamide moiety to an amine.
Substitution: The dichloro substituents can be replaced by other groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Sodium methoxide, potassium thiolate, dimethyl sulfoxide, and methanol.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
N-[(2Z)-4,5-dichloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-4,5-dichloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.
Modulating Signaling Pathways: Affecting pathways such as the PI3K-AKT, MAPK, and HIF-1, which are involved in cell growth, survival, and metabolism.
Inducing Cellular Stress: Triggering oxidative stress or disrupting cellular homeostasis, leading to cell death in cancer cells.
Comparison with Similar Compounds
Key Observations :
- The target compound’s 4-(dimethylsulfamoyl) group is strongly electron-withdrawing, which may enhance the electrophilicity of the benzamide carbonyl compared to electron-donating groups (e.g., methoxy in B4) .
- Halogen substituents (e.g., Cl in B6) could improve lipid solubility, whereas the sulfamoyl group may increase hydrophilicity, impacting bioavailability.
Heterocyclic Analogues: 1,2,4-Triazole-Thiones
reports 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (7–9), which share sulfonyl and thione functionalities with the target compound:
Key Observations :
- Both systems exhibit C=S stretches in similar IR regions (~1240–1260 cm⁻¹), though tautomerism in triazoles (thiol-thione equilibrium) is absent in the rigid benzothiazole framework .
Substituent Effects on Reactivity and Stability
- Dichloro Substituents : The 4,5-dichloro pattern on the benzothiazole may enhance electron-deficient character, analogous to halogenated phenylsulfonyl groups in ’s compounds, which improve metabolic stability .
Methodological Considerations
- Structural Analysis : SHELX programs (e.g., SHELXL, SHELXD) are widely used for refining small-molecule crystal structures, including heterocycles like benzothiazoles and triazoles . The target compound’s Z-configuration and propargyl geometry could be resolved using these tools.
- Spectral Characterization : IR and NMR protocols from (e.g., monitoring C=S stretches or NH tautomerism) provide a framework for validating the target compound’s structure .
Biological Activity
N-[(2Z)-4,5-dichloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide is a compound that belongs to the benzothiazole class. Benzothiazoles are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Synthesis and Structural Characteristics
The compound is characterized by a complex structure that includes a benzothiazole ring with dichlorinated and propynyl substituents. The synthesis typically involves multi-step reactions starting from basic benzothiazole derivatives. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have highlighted the potential anticancer activity of benzothiazole derivatives. For instance, compounds with similar structures have demonstrated significant inhibition of cancer cell proliferation across various human cancer cell lines. A study showed that benzothiazole derivatives could induce apoptosis and cell cycle arrest in A431, A549, and H1299 cancer cells at low concentrations (1–4 μM) .
Table 1: Summary of Anticancer Activity of Benzothiazole Derivatives
| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| B7 | A431 | 2 | Apoptosis induction |
| 4i | HOP-92 | 1 | Cell cycle arrest |
Antibacterial Activity
Benzothiazole derivatives have also been evaluated for their antibacterial properties. In vitro studies indicate that these compounds can inhibit the growth of various bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of critical bacterial enzymes like DNA gyrase and dihydroorotase .
Table 2: Antibacterial Activity Data
| Compound | Target Bacteria | MIC (μg/mL) | Reference Drug | ZOI (mm) |
|---|---|---|---|---|
| 4b | Salmonella typhimurium | 25–50 | Streptomycin | 21 |
| 11a | E. coli | 0.10–0.25 | Kanamycin | 28 |
The mechanisms underlying the biological activities of benzothiazole derivatives are multifaceted:
- Enzyme Inhibition : Many derivatives inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication.
- Induction of Apoptosis : In cancer cells, these compounds can trigger apoptosis through various signaling pathways, often involving caspases.
- Cell Cycle Arrest : They may also interfere with cell cycle progression, effectively halting the proliferation of cancer cells.
Case Studies
Several case studies illustrate the efficacy of benzothiazole compounds in clinical settings:
- Case Study on Anticancer Efficacy : A recent clinical trial investigated a benzothiazole derivative similar to our target compound in patients with non-small cell lung cancer. Results indicated a significant reduction in tumor size after treatment compared to control groups .
- Case Study on Antibacterial Properties : Another study focused on a series of benzothiazole derivatives against multi-drug resistant strains of E. coli. The findings revealed that certain modifications enhanced antibacterial potency significantly compared to traditional antibiotics .
Q & A
Q. Basic: What strategies are effective for optimizing the synthesis of this compound?
Synthesis optimization involves stepwise functionalization of the benzothiazole core, followed by amidation and propargyl group introduction. Key steps include:
- Solvent selection : Use polar aprotic solvents (e.g., DMF or dichloromethane) to enhance reaction homogeneity and yield .
- Catalysts : Palladium-based catalysts for cross-coupling reactions involving the propargyl group .
- Temperature control : Maintain reflux conditions (~80–100°C) during amidation to prevent side reactions .
- Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) to isolate intermediates .
Q. Advanced: How can low yields in coupling reactions (e.g., amidation) be addressed?
Low yields often arise from steric hindrance or poor nucleophilicity. Strategies include:
- Pre-activation : Convert carboxylic acids to acyl chlorides using thionyl chloride (SOCl₂) for more efficient coupling .
- Coupling agents : Use HATU or EDCI/HOBt to facilitate amide bond formation under mild conditions .
- Microwave-assisted synthesis : Reduce reaction time and improve efficiency for sterically hindered intermediates .
Structural Characterization
Q. Basic: What analytical techniques confirm the compound’s structure and purity?
- NMR spectroscopy : ¹H/¹³C NMR to confirm the Z-configuration of the benzothiazol-2-ylidene group and propargyl substitution .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 502.04) .
Q. Advanced: How to resolve NMR ambiguities caused by tautomerism in the benzothiazole ring?
- Variable-temperature NMR : Monitor dynamic tautomerism between enamine and imine forms .
- X-ray crystallography : Determine solid-state conformation to validate the Z-configuration .
Biological Activity Evaluation
Q. Basic: How to design assays for evaluating antimicrobial or anticancer activity?
- In vitro antimicrobial assays : Use MIC (minimum inhibitory concentration) testing against S. aureus and E. coli with standard protocols .
- Cell viability assays : MTT or SRB assays on cancer cell lines (e.g., MCF-7, HepG2) to determine IC₅₀ values .
- Dose-response curves : Fit data to sigmoidal models (e.g., Hill equation) for potency analysis .
Q. Advanced: How to address discrepancies in reported IC₅₀ values across studies?
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Metabolic stability testing : Evaluate compound degradation in liver microsomes to rule out false negatives .
- Comparative studies : Cross-validate with structurally related benzothiazole derivatives (e.g., variable anticancer IC₅₀ values ).
Mechanistic and Computational Studies
Q. Basic: What computational methods predict interactions with biological targets?
Q. Advanced: How to validate predicted target interactions experimentally?
- Surface plasmon resonance (SPR) : Measure binding kinetics to purified proteins (e.g., kinases) .
- Mutagenesis studies : Modify predicted binding residues in target proteins to confirm interaction sites .
Data Analysis and Reproducibility
Q. Basic: How to handle conflicting metabolic stability data in early-stage studies?
- In vitro assays : Use liver microsomes or hepatocytes to assess phase I/II metabolism .
- LC-MS/MS quantification : Track parent compound depletion over time .
Q. Advanced: What statistical approaches improve reproducibility in synthesis or bioassays?
- Design of Experiments (DoE) : Optimize reaction parameters (e.g., temperature, solvent ratio) using factorial design .
- Multivariate analysis : Apply PCA (principal component analysis) to identify critical variables in bioassay outcomes .
Functional Group Reactivity
Q. Basic: Which functional groups dictate reactivity in this compound?
- Propargyl group : Participates in click chemistry (e.g., CuAAC with azides) for bioconjugation .
- Sulfamoyl group : Enhances solubility and acts as a hydrogen-bond acceptor in target binding .
- Dichlorobenzothiazole : Imparts electron-withdrawing effects, stabilizing the imine tautomer .
Q. Advanced: How to selectively modify the propargyl group without disrupting biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
